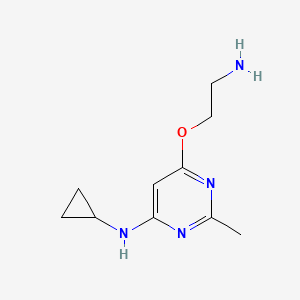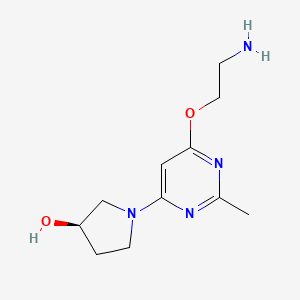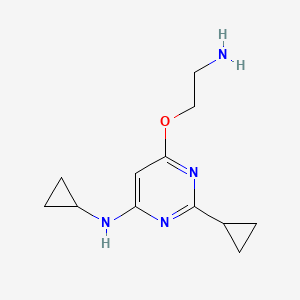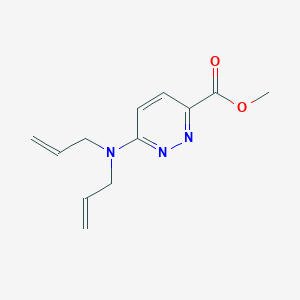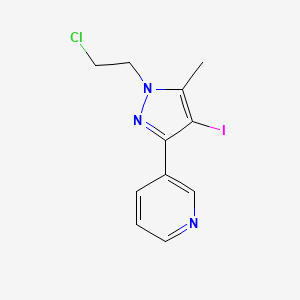
3-(1-(2-chloroéthyl)-4-iodo-5-méthyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
The compound “3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine” is a complex organic molecule that contains a pyridine and pyrazole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyrazole ring is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving various types of organic reactions . For instance, chloromethylpyridine, a related compound, can be synthesized from 3-methylpyridine using an oxidation process followed by a series of reactions including methylation, reduction, and chlorination .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine and pyrazole rings, as well as the iodine and chlorine substituents. Pyridine rings can participate in electrophilic and nucleophilic substitution reactions, while the halogens might make the molecule susceptible to halogen exchange reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyridine is a polar molecule and is miscible with water. It has a strong, unpleasant odor. The presence of halogens might increase the compound’s density and boiling point .
Applications De Recherche Scientifique
Synthèse de Dérivés de la Pipéridine
Les dérivés de la pipéridine sont cruciaux en chimie médicinale en raison de leur présence dans de nombreux produits pharmaceutiques. Le composé en question pourrait servir de précurseur dans la synthèse de pipéridines substituées, de spiropipéridines, de pipéridines condensées et de pipéridinones. Ces dérivés se sont montrés prometteurs dans le développement de nouveaux médicaments et jouent un rôle important dans l’industrie pharmaceutique .
Applications Pharmacologiques
Les parties pyrazole et pyridine du composé suggèrent des applications pharmacologiques potentielles. Il pourrait être impliqué dans la découverte et l’évaluation biologique de médicaments potentiels, en particulier compte tenu de l’importance des dérivés de la pipéridine dans plus de vingt classes de produits pharmaceutiques .
Études d’Activité Biologique
Compte tenu de sa complexité structurale, ce composé pourrait être utilisé dans des études pour évaluer l’activité biologique. Il peut interagir avec diverses cibles biologiques, fournissant des informations sur le développement de nouveaux agents thérapeutiques avec des activités antibactériennes, antivirales, antituberculeuses, antifongiques et anticancéreuses potentielles .
Développement de Chimiocapteurs
Les dérivés de la pyridine ont été utilisés dans le développement de chimiocapteurs en raison de leurs fortes capacités de liaison envers divers cations et anions. Ce composé pourrait être exploré pour ses capacités de reconnaissance ionique et utilisé dans la création de capteurs pour la détection d’ions spécifiques dans les milieux environnementaux et biologiques .
Mécanisme D'action
Target of Action
The compound contains a pyridine ring and a pyrazole ring. Pyridine derivatives are known to interact with a variety of biological targets, including various enzymes and receptors . Similarly, pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many pyridine and pyrazole derivatives are known to interfere with various enzymatic pathways, potentially leading to a wide range of biological effects .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biological system in which it is used. Given the wide range of activities exhibited by pyridine and pyrazole derivatives, the compound could potentially have diverse effects at the molecular and cellular levels .
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine has several advantages and limitations for laboratory experiments. One advantage of 3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is its low molecular weight, which makes it easy to handle and store. Additionally, 3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is highly soluble in water, which makes it easy to use in a variety of laboratory experiments. However, 3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is also limited in its use in laboratory experiments, as its effects on cell cultures and other biological systems can vary depending on the concentration and duration of exposure.
Orientations Futures
There are a number of potential future directions for 3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine research. One potential direction is to further investigate its mechanism of action, as it is believed to interact with a number of different proteins. Additionally, further research could be done to investigate the effects of 3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine on other cell types and biological systems. Additionally, further research could be done to explore the potential therapeutic applications of 3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, as it has been shown to have a number of biochemical and physiological effects. Finally, further research could be done to investigate potential drug-drug interactions of 3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, as it has been used as a tool for drug development.
Safety and Hazards
Propriétés
IUPAC Name |
3-[1-(2-chloroethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3/c1-8-10(13)11(15-16(8)6-4-12)9-3-2-5-14-7-9/h2-3,5,7H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGIADOSBOGVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C2=CN=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



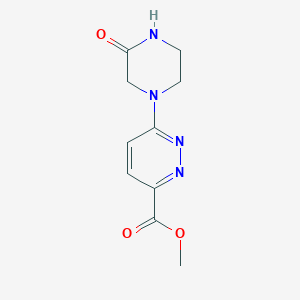
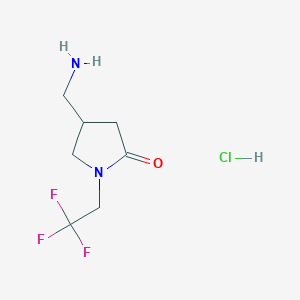

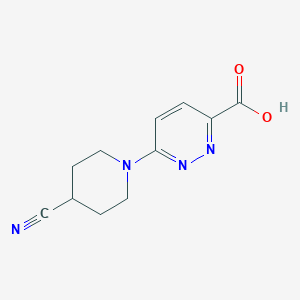


![7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1481847.png)

